4,4-Difluoro-2-pentanone

Physicochemical characterization Purification methodology Solvent selection

4,4-Difluoro-2-pentanone (CAS 86154-50-9) is a geminal α-methyl-α-difluoromethyl ketone with the molecular formula C5H8F2O and molecular weight 122.12 g/mol. As a member of the α,α-difluoroketone class, its defining structural feature is the CF2 moiety adjacent to the carbonyl group, which confers distinctive physicochemical properties—including altered lipophilicity, pKa modulation of proximal functional groups, and the capacity for hydrate formation—that differentiate it from non-fluorinated ketone analogs.

Molecular Formula C5H8F2O
Molecular Weight 122.11 g/mol
Cat. No. B15323066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-2-pentanone
Molecular FormulaC5H8F2O
Molecular Weight122.11 g/mol
Structural Identifiers
SMILESCC(=O)CC(C)(F)F
InChIInChI=1S/C5H8F2O/c1-4(8)3-5(2,6)7/h3H2,1-2H3
InChIKeyOFFVSNBZABDUCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoro-2-pentanone (CAS 86154-50-9): A Gem-Difluorinated Pentanone Building Block for Medicinal Chemistry and Fluorinated Intermediate Synthesis


4,4-Difluoro-2-pentanone (CAS 86154-50-9) is a geminal α-methyl-α-difluoromethyl ketone with the molecular formula C5H8F2O and molecular weight 122.12 g/mol [1]. As a member of the α,α-difluoroketone class, its defining structural feature is the CF2 moiety adjacent to the carbonyl group, which confers distinctive physicochemical properties—including altered lipophilicity, pKa modulation of proximal functional groups, and the capacity for hydrate formation—that differentiate it from non-fluorinated ketone analogs [2][3]. These properties position 4,4-difluoro-2-pentanone as a valuable synthetic building block for introducing the gem-difluoromethylene motif into more complex fluorinated molecules, as well as a potential scaffold for developing hydrolytic enzyme inhibitors [4].

Why 4,4-Difluoro-2-pentanone Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Pentanone Analogs in Research and Development


Direct substitution of 4,4-difluoro-2-pentanone with 2-pentanone, 4-fluoro-2-pentanone, or 4,4,4-trifluoro-2-pentanone is invalid for applications requiring the gem-difluoromethylene (CF2) pharmacophore because the CF2 group is not merely isosteric but electronically and conformationally distinct. The CF2 moiety alters the pKa of adjacent acidic groups by approximately 0.3–0.5 units through its inductive electron-withdrawing effect [1], shifts lipophilicity by ΔlogP values ranging from 0.6 to 1.4 units compared to the CH2 counterpart (with effects nearly additive across multiple CF2 insertions) [2], and enables stable hydrate formation at the carbonyl—a property largely absent in non-fluorinated ketones—thereby enabling transition-state mimicry of hydrolytic enzymes . Consequently, substituting a non-fluorinated analog into a synthetic sequence or biological assay designed around these differentiated properties may compromise reactivity, pharmacokinetic profile, or target engagement.

Quantitative Differentiation Evidence for 4,4-Difluoro-2-pentanone Versus 2-Pentanone and Other Fluorinated Pentanone Analogs


Calculated Boiling Point and Density Differentiation of 4,4-Difluoro-2-pentanone from 2-Pentanone

4,4-Difluoro-2-pentanone exhibits a calculated boiling point of 97.7°C at 760 mmHg and a calculated density of 1.025 g/cm³, while the non-fluorinated analog 2-pentanone has an experimentally determined boiling point of 101–105°C and a density of 0.809 g/mL at 25°C [1]. The ~4–8°C decrease in boiling point and the substantial ~27% increase in density (1.025 vs. 0.809 g/cm³) upon gem-difluorination are attributable to the increased molecular mass and the electronic effects of the fluorine atoms, which alter intermolecular interactions relative to the non-fluorinated parent.

Physicochemical characterization Purification methodology Solvent selection

Lipophilicity Modulation (Calculated LogP) of 4,4-Difluoro-2-pentanone Versus 2-Pentanone: A Modest Shift Consistent with Class Trends

The calculated LogP of 4,4-difluoro-2-pentanone is 0.9 [1], compared to the experimental LogP of 2-pentanone determined to be 0.857 at 20°C [2]. The small observed ΔLogP of approximately +0.04 units in this specific case is notably lower than the broader class range of ΔLogP(CF2-CH2) values reported by Saphier et al. (2023) as 0.6–1.4 units for gem-difunctional compounds such as diketones and esters/amides [3]. This discrepancy indicates that the magnitude of lipophilicity change depends critically on the structural context—specifically, the position of the CF2 group relative to the carbonyl and the overall molecular framework. For procurement decisions, this means that 4,4-difluoro-2-pentanone delivers a predictable, modest lipophilicity shift rather than the larger shifts observed in more conjugated systems, making it suitable for applications where conservative modulation of logD is desired.

Lipophilicity LogP Drug design ADME prediction

pKa Modulation by the Gem-Difluoro Motif: Class-Level Evidence of Acidity Enhancement Relative to Non-Fluorinated Analogs

The gem-difluorination at the 4-position of 4,4-difluoro-2-pentanone introduces a CF2 group whose inductive electron-withdrawing effect modulates the acidity of proximal functional groups. Systematic studies on functionalized gem-difluorocycloalkanes by Holovach et al. (2022) demonstrated that gem-difluorination influences the pKa of carboxylic acids and amines through a purely inductive mechanism, with effects nearly identical for acyclic and cyclic aliphatic compounds [1]. More specifically, Moroz et al. (2024) quantified that gem-difluorination decreases the pKa of adjacent carboxylic acid groups by 0.3–0.5 units compared to the non-fluorinated bicyclic counterparts [2]. Extrapolating to 4,4-difluoro-2-pentanone, the CF2 group at C4 is expected to acidify any carboxylic acid or amine functionality introduced at the C1 or C3 positions by a comparable magnitude relative to the non-fluorinated 2-pentanone scaffold.

pKa modulation Acidity tuning Drug design Physicochemical optimization

Hydrate Formation Capacity of α,α-Difluoroketones: A Mechanistic Differentiator for Enzyme Inhibitor Design

A defining property of α,α-difluoroketones is their ability to form stable gem-diol hydrates through nucleophilic addition of water to the electrophilic carbonyl—a reaction driven by the strong electron-withdrawing effect of the adjacent fluorine atoms. In contrast, non-fluorinated ketones like 2-pentanone exist predominantly in the keto form under aqueous conditions. Fustero et al. (2009) investigated the hydration equilibrium of α,α-difluorinated cyclohexanones and cyclopentanones and found that the equilibrium constants for hydration of difluorocyclohexanones are much higher than those for the corresponding difluorocyclopentanones . The hydrate form of difluoroketones mimics the tetrahedral transition state of amide bond hydrolysis, making these compounds effective inhibitors of aspartic proteases such as HIV-1 protease (IC50 values as low as 0.02 nM for optimized pseudo-symmetrical difluoroketone inhibitors) and plasmepsins (IC50 of 7 μM for the best cyclic α,α-difluoroketone hydrate ligand against plasmepsin II/IV) [1]. The non-fluorinated analog S-(2-oxopentadecyl)-coenzyme A showed an IC50 of 7 nM against N-myristoyltransferase, but the corresponding difluoroketone analogs exhibited IC50 values of 80 nM and 110 nM, indicating that fluorine substitution can be used to tune rather than simply enhance potency [2].

Hydrate formation Transition-state mimic Enzyme inhibition Hydrolytic enzymes

Metabolic Stability Impact of Gem-Difluorination: Evidence of Neutral or Slightly Improved Microsomal Clearance

A systematic study by Holovach et al. (2022) evaluated the in vitro metabolic stability of functionalized gem-difluorinated cycloalkanes compared to their non-fluorinated and acyclic counterparts using human liver microsomal clearance assays. The study concluded that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives [1]. This finding was corroborated by a subsequent thesis (2024) which confirmed that in vitro measurements of human microsomal clearance showed gem-difluorination did not decrease or even slightly improved metabolic stability of corresponding cycloalkane derivatives [2]. In contrast, a related study on a model macrocyclic system found that the fluorinated macrocycle was less metabolically stable than its non-fluorinated counterpart (t1/2 below measurable time point vs. t1/2 of 10 and 31 minutes in hepatocytes and microsomes, respectively), indicating that the context of fluorination matters critically [3]. For acyclic gem-difluoro ketones like 4,4-difluoro-2-pentanone, the Holovach data supports a favorable or neutral metabolic stability profile versus the non-fluorinated parent 2-pentanone.

Metabolic stability Microsomal clearance DMPK Oxidative metabolism

Synthetic Accessibility and Yield Benchmarking of 4,4-Difluoro-2-pentanone from Acetylacetone Using N,N-Dimethyltetrafluoroethylamine

4,4-Difluoro-2-pentanone can be synthesized from acetylacetone (2,4-pentanedione) using N,N-dimethyltetrafluoroethylamine as a selective fluorinating agent, affording the product in 42% yield after a 6-hour reaction [1]. This synthetic route represents a direct entry from a commodity diketone precursor via a single-step deoxofluorination. In comparison, the parent compound 2-pentanone is commercially available as a bulk commodity chemical (>99% purity, produced via ketonization of propionic acid or oxidation of pentane, with global production exceeding thousands of metric tons annually), while 4,4,4-trifluoro-2-pentanone requires multi-step synthesis involving trifluoromethylation strategies. The 42% yield for 4,4-difluoro-2-pentanone is competitive for a gem-difluorination reaction and provides a benchmark for evaluating custom synthesis quotes or scalable in-house preparation. Furthermore, the compound can itself serve as a reactant: treatment with sulfur tetrafluoride and hydrofluoric acid for 2 hours produces 2,2,4,4-tetrafluoropentane in 80% yield [1], demonstrating its utility as a precursor to more heavily fluorinated intermediates.

Synthetic methodology Fluorination Process chemistry Building block procurement

Recommended Procurement and Application Scenarios for 4,4-Difluoro-2-pentanone Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Transition-State Analog Protease Inhibitors via Hydrate-Enabled Catalytic Aspartate Recognition

4,4-Difluoro-2-pentanone should be prioritized over 2-pentanone when designing substrate-based inhibitors of aspartic proteases (e.g., HIV-1 protease, plasmepsins, renin, γ-secretase) where the gem-diol hydrate form of the difluoroketone is required to mimic the tetrahedral transition state of amide bond hydrolysis [1]. The strong electron-withdrawing CF2 group adjacent to the carbonyl drives hydrate formation—a property absent in non-fluorinated ketones—enabling the bidentate hydrogen-bonding interaction with the catalytic aspartate dyad (Asp25/25′ in HIV-1 protease) observed in X-ray crystal structures of enzyme-inhibitor complexes at 1.7 Å resolution [2]. Optimized difluoroketone inhibitors have achieved IC50 values as low as 0.02 nM against HIV-1 protease [1], demonstrating the potency attainable with this pharmacophore.

Physicochemical Property Optimization: Conservative Lipophilicity and pKa Tuning in Fluorinated Lead Series

For medicinal chemistry teams running lead optimization programs requiring incremental LogP and pKa modulation, 4,4-difluoro-2-pentanone offers a calculated LogP of 0.9—only ~0.04 units higher than 2-pentanone—making it a conservative choice for introducing fluorine without the larger lipophilicity increases (ΔLogP 0.6–1.4) seen in more conjugated gem-difluoro systems [1]. Concurrently, the CF2 group acidifies proximal functional groups by 0.3–0.5 pKa units [2], enabling rational tuning of ionization without drastic changes to overall molecular hydrophobicity. This combination is valuable for maintaining drug-likeness parameters (e.g., Rule of Five compliance) while improving target engagement through optimized charge state.

Process Chemistry: Gateway Building Block for Multi-Fluorinated Intermediates via Sequential Fluorination

4,4-Difluoro-2-pentanone can serve as a versatile intermediate for synthesizing higher-fluorine-content compounds. The compound reacts with sulfur tetrafluoride and hydrofluoric acid to produce 2,2,4,4-tetrafluoropentane in 80% yield within 2 hours [1], demonstrating efficient conversion to fully fluorinated alkanes. Its synthesis from acetylacetone in 42% yield using N,N-dimethyltetrafluoroethylamine [1] provides a tractable single-step route from an inexpensive starting material, making it a cost-effective entry point for process scale-up where sequential fluorination strategies are employed.

Metabolic Stability-Driven Building Block Selection for DMPK-Sensitive Projects

When designing compounds for programs where oxidative metabolism is a known clearance pathway, selecting 4,4-difluoro-2-pentanone over 2-pentanone may confer a neutral or slightly improved metabolic stability profile. Systematic human liver microsomal clearance data on gem-difluorinated compounds indicate that gem-difluorination either does not affect or slightly improves metabolic stability [1]. This is particularly relevant for acyclic systems, where the inductive effect of the CF2 group can reduce the susceptibility of adjacent C–H bonds to cytochrome P450-mediated oxidation without the conformational complications observed in macrocyclic systems, where fluorination has been reported to decrease metabolic stability in certain contexts [2].

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